2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole core: This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the pyrido group: This step involves the cyclization of the intermediate with a pyridine derivative.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Final modifications: The hydroxyethyl and ethyl groups are added in the final steps through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions can modify the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid (HEPES): A commonly used buffer in biological research.
Benzimidazole derivatives: A class of compounds with diverse biological activities, including antifungal and anticancer properties.
Uniqueness
2-Ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole core with a piperazine moiety and additional functional groups makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-ethyl-1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H25N5O/c1-3-16-15(2)17(14-22)20-23-18-6-4-5-7-19(18)26(20)21(16)25-10-8-24(9-11-25)12-13-27/h4-7,27H,3,8-13H2,1-2H3 |
InChI Key |
LZKQKMNFXONPRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCO |
Origin of Product |
United States |
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